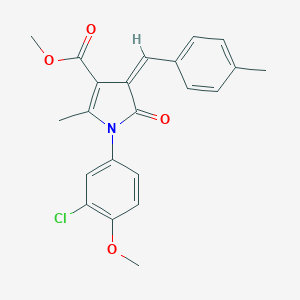![molecular formula C27H26N2O4S B297467 N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide, also known as DMNTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide exerts its effects by binding to and activating the GPR55 receptor, leading to downstream signaling events that ultimately result in changes in cellular behavior. The precise mechanism of action of N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide is still being investigated, but it is thought to involve the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling and the activation of various intracellular signaling pathways. This compound has also been shown to have anti-inflammatory effects in various cell types, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide in lab experiments is its potency and selectivity for the GPR55 receptor. This allows researchers to investigate the specific role of this receptor in various biological processes. However, one limitation of using N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a variety of potential future directions for research involving N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide. One area of interest is the development of novel therapeutics targeting the GPR55 receptor, which may have applications in the treatment of various diseases including cancer and inflammatory disorders. Additionally, further investigation into the downstream signaling pathways activated by N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide may provide insights into the regulation of various physiological processes. Finally, the development of more potent and selective agonists of the GPR55 receptor may allow for more precise investigation of the role of this receptor in various biological systems.
Synthesemethoden
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with 2-bromo-5-methylthiazole, followed by reaction with 6-methyl-2-naphthaldehyde and subsequent condensation with ethyl acetoacetate. Other methods for synthesizing N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide have also been reported in the scientific literature.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs) and their downstream signaling pathways. This compound has been shown to be a potent and selective agonist of the GPR55 receptor, which is involved in a variety of physiological processes including pain sensation, inflammation, and cancer progression.
Eigenschaften
Molekularformel |
C27H26N2O4S |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methylnaphthalen-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C27H26N2O4S/c1-16-5-6-19-14-20(8-7-18(19)13-16)23(30)10-12-25(31)28-27-29-26(17(2)34-27)22-15-21(32-3)9-11-24(22)33-4/h5-9,11,13-15H,10,12H2,1-4H3,(H,28,29,31) |
InChI-Schlüssel |
GLFZXSAEMLFLHF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)NC3=NC(=C(S3)C)C4=C(C=CC(=C4)OC)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)NC3=NC(=C(S3)C)C4=C(C=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)

amino]acetamide](/img/structure/B297393.png)
![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)


